1-Diethylphosphoryl-2-fluorobenzene

Description

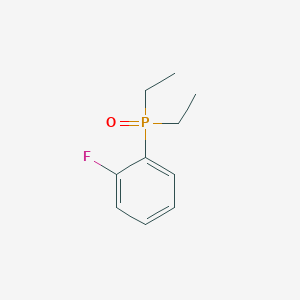

1-Diethylphosphoryl-2-fluorobenzene is a fluorinated aromatic compound featuring a diethylphosphoryl group (–PO(OEt)₂) at the 1-position and a fluorine atom at the 2-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organometallic chemistry, catalysis, and materials science. The electron-withdrawing phosphoryl group reduces electron density on the aromatic ring, enhancing its reactivity in electrophilic substitution or coordination with transition metals like rhodium . While direct synthesis or characterization data for this compound are absent in the provided evidence, insights can be drawn from analogous fluorinated arylphosphoryl derivatives.

Properties

IUPAC Name |

1-diethylphosphoryl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBBZDDCSAORMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diethylphosphoryl-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of the diethylphosphoryl group to the fluorobenzene ring. One common method involves the reaction of diethylphosphite with 2-fluorobenzene under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-Diethylphosphoryl-2-fluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields phosphine oxides, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Diethylphosphoryl-2-fluorobenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving phosphorus-containing compounds.

Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of novel drugs targeting specific biochemical pathways.

Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Diethylphosphoryl-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylphosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and altering metabolic pathways. The fluorine atom on the benzene ring can also affect the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Substituent Effects on Fluorinated Benzene Derivatives

The table below compares 1-Diethylphosphoryl-2-fluorobenzene with structurally related compounds, emphasizing substituent variations and their implications:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The diethylphosphoryl group in the target compound is more electron-withdrawing than the dimethoxymethyl group in 1-(Dimethoxymethyl)-2-fluorobenzene , which may enhance its suitability for metal coordination (e.g., rhodium complexes in ).

- Phosphoryl vs. Phosphonofluoridate: Unlike methylphosphonofluoridate derivatives (e.g., Schedule 1A01 compound ), diethylphosphoryl groups lack direct P–F bonds, reducing acute toxicity but retaining reactivity in hydrolysis or ligand exchange.

- Fluorine Positioning : 2-Fluorine substitution (as in the target compound) induces ortho-directing effects, contrasting with 1,3-difluorobenzene derivatives (), which exhibit distinct regioselectivity in cross-coupling reactions .

Physicochemical and Reactivity Trends

- Hydrolytic Stability: Methylphosphonate derivatives (e.g., 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate) exhibit higher hydrolytic stability compared to phosphonofluoridates due to the absence of P–F bonds .

- Coordination Chemistry : Fluorobenzene ligands with electron-withdrawing groups (e.g., phosphoryl) enhance metal-ligand bonding strength in rhodium complexes, as evidenced by crystallographic data showing shorter Rh–P bond lengths .

- Thermal Stability : Diethylphosphoryl groups likely confer greater thermal stability than acetylated derivatives (e.g., 1-(Dimethoxymethyl)-2-fluorobenzene ), which may degrade under harsh conditions .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Diethylphosphoryl-2-fluorobenzene in laboratory experiments?

- Methodological Answer : Researchers must use appropriate PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Storage should be in airtight containers under inert conditions, and disposal must comply with hazardous waste regulations. Safety data sheets for analogous fluorinated benzenes emphasize strict adherence to institutional protocols for handling reactive phosphoryl and fluorine-containing compounds .

Q. What synthetic routes are typically used to prepare this compound?

- Methodological Answer : Common methods involve phosphorylation of fluorobenzene derivatives using diethyl phosphorochloridate under anhydrous conditions. Key steps include maintaining an inert atmosphere (e.g., nitrogen) to prevent hydrolysis and controlling reaction temperatures (typically 0–25°C) to minimize side reactions. Purification via column chromatography or recrystallization is recommended .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Use and NMR spectroscopy to confirm fluorine and phosphoryl group integration. Mass spectrometry (EI-MS or ESI-MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection can assess purity (>95% recommended for research use) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step phosphorylation reactions?

- Methodological Answer : Employ slow addition of phosphorylating agents to reduce exothermic side reactions. Use catalysts like triethylamine to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane or toluene) to enhance intermediate solubility. Post-reaction quenching with ice-cold water improves isolation efficiency .

Q. How do fluorine substituents affect the electronic properties of this compound in catalytic applications?

- Methodological Answer : The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the phosphoryl group, enhancing its reactivity in nucleophilic substitutions. Computational studies (DFT) can quantify charge distribution, while Hammett parameters provide empirical insights into substituent effects. Steric hindrance from the diethylphosphoryl group may necessitate bulky ligands in transition-metal catalysis .

Q. What advanced techniques characterize the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Use accelerated stability testing (e.g., exposure to UV light, humidity, or elevated temperatures) coupled with LC-MS/MS to identify degradation products. Isotopic labeling (e.g., or ) can track hydrolytic or oxidative pathways. Environmental fate studies should follow OECD guidelines for fluorinated organophosphates .

Q. How can researchers resolve contradictory data in the reactivity of this compound across different solvent systems?

- Methodological Answer : Conduct solvent polarity experiments (e.g., using Kamlet-Taft parameters) to correlate dielectric constants with reaction rates. Control for trace moisture via molecular sieves or rigorous drying. Replicate experiments with standardized equipment to isolate solvent-specific effects. Statistical tools like ANOVA can validate reproducibility .

Methodological Notes

- Safety Compliance : Always reference institution-specific chemical hygiene plans and update risk assessments when scaling reactions .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, reagent batch) to mitigate variability in fluorinated compound synthesis .

- Ethical Use : Adhere to guidelines prohibiting non-research applications, as specified in safety and regulatory documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.